REACTION_CXSMILES
|
C(OC([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[CH2:11][CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[CH3:19][O:18][C:15]1[CH:16]=[C:17]2[C:12]([CH2:11][CH2:10][CH2:9][NH:8]2)=[CH:13][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCCC2=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times
|
Type
|
ADDITION
|
Details
|
with a 1:1 mixture of ethyl acetate and tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCCNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 113.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |